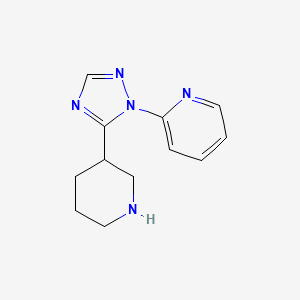
2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: The thiazole ring is then functionalized with the 4-ethoxy-3-methylphenyl group and the piperidin-1-yl group through nucleophilic substitution reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions could target the thiazole ring or the piperidin-1-yl group.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(4-Methoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(4-Chlorophenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
Uniqueness
2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, or interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[4-(4-ethoxy-3-methylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-15-8-7-14(11-13(15)2)18-16(12-17(22)23)25-19(20-18)21-9-5-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23) |
Clé InChI |
BLUGFTVMBVNDNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


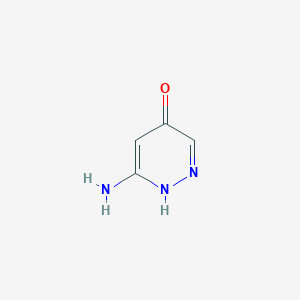
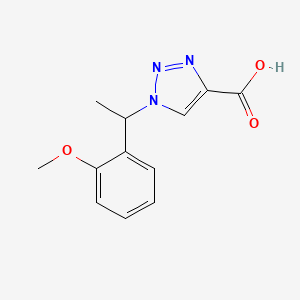
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)

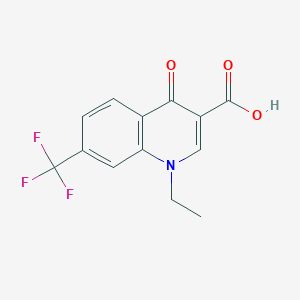
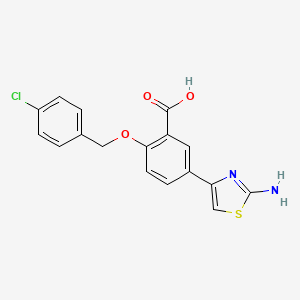



![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)

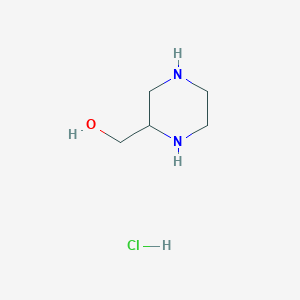
![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
